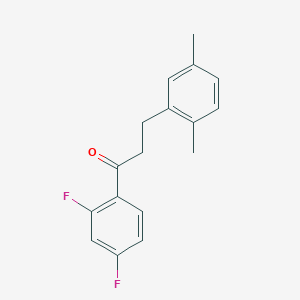

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHVAEDWEMCOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644760 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-06-8 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

A Note on the Subject Compound: Publicly available experimental data for 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is limited. This guide, therefore, presents a comprehensive analysis based on established principles of organic chemistry and extrapolates data from closely related structural analogs. It is intended for researchers, scientists, and drug development professionals who may be considering this molecule for synthesis or as a scaffold in their research.

Introduction

This compound is a complex ketone with a chemical structure that suggests potential applications in medicinal chemistry and materials science. The presence of a difluorinated phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery programs.[1][2] The propiophenone core is a common feature in various biologically active compounds.[3] This guide provides a detailed overview of the predicted chemical properties, a plausible synthetic route, and expected spectroscopic data for this novel compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical in determining its behavior in various chemical and biological systems. The following table summarizes the predicted properties of this compound, derived from the analysis of its constituent parts and comparison with similar molecules.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₁₇H₁₆F₂O | Based on the chemical structure. |

| Molecular Weight | 274.31 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Propiophenone is a colorless liquid, while substituted acetophenones can be liquids or solids.[4][5] |

| Boiling Point | > 250 °C | Propiophenone has a boiling point of 218 °C.[4] The increased molecular weight and polarity from the fluorine and methyl groups would be expected to raise the boiling point. |

| Melting Point | 30-50 °C | The melting point is difficult to predict accurately without experimental data. The related 2',4'-difluoropropiophenone has a melting point in a similar range.[6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The nonpolar nature of the dimethylphenyl group and the overall size of the molecule would lead to poor water solubility.[4] |

| LogP | ~4.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the two fluorine atoms and the dimethylphenyl group would contribute to a higher LogP value. |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[7][8] This well-established reaction is a cornerstone of aromatic ketone synthesis.

Synthetic Workflow

The proposed synthesis involves the reaction of 1,4-dimethylbenzene (p-xylene) with 3-(2,4-difluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

-

Preparation of the Acylating Agent: 3-(2,4-difluorophenyl)propanoic acid is converted to its corresponding acid chloride, 3-(2,4-difluorophenyl)propanoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,4-dimethylbenzene in an anhydrous, inert solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aluminum chloride (AlCl₃) to the solution while stirring.

-

Add a solution of 3-(2,4-difluorophenyl)propanoyl chloride in the same solvent dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the analysis of similar compounds.[9][10][11]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 7.9 | m | 1H | H-6' | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~ 7.0 - 7.2 | m | 2H | H-3', H-5' | Aromatic protons on the difluorophenyl ring. |

| ~ 6.9 - 7.0 | m | 3H | H-3, H-4, H-6 | Aromatic protons on the dimethylphenyl ring. |

| ~ 3.2 | t | 2H | -CH₂-CO- | Methylene protons adjacent to the carbonyl group. |

| ~ 2.9 | t | 2H | Ar-CH₂- | Methylene protons adjacent to the dimethylphenyl ring. |

| ~ 2.3 | s | 3H | 2-CH₃ | Methyl protons. |

| ~ 2.2 | s | 3H | 5-CH₃ | Methyl protons. |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 | C=O | Carbonyl carbon. |

| ~ 160 - 165 (dd) | C-F | Aromatic carbons directly attached to fluorine, showing coupling. |

| ~ 130 - 140 | Aromatic C | Quaternary and CH carbons of the aromatic rings. |

| ~ 110 - 120 (dd) | Aromatic C | Aromatic carbons influenced by fluorine substitution. |

| ~ 40 | -CH₂-CO- | Methylene carbon adjacent to the carbonyl. |

| ~ 30 | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |

| ~ 20 | -CH₃ | Methyl carbons. |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of aromatic C-H bonds. |

| ~ 2960 - 2850 | C-H stretch (aliphatic) | Medium | Characteristic of C-H bonds in the ethyl chain and methyl groups. |

| ~ 1680 - 1695 | C=O stretch | Strong | The carbonyl stretch of an aromatic ketone is typically in this region.[12][13] Conjugation with the difluorophenyl ring will influence the exact position. |

| ~ 1600, 1475 | C=C stretch (aromatic) | Medium-Strong | Characteristic of aromatic ring vibrations. |

| ~ 1270 - 1100 | C-F stretch | Strong | Strong absorptions due to the C-F bonds. |

Mass Spectrometry

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 274. The fragmentation pattern is expected to be dominated by cleavages adjacent to the carbonyl group.

-

m/z 155: Loss of the 2,5-dimethylphenylethyl radical, resulting in the 2,4-difluorobenzoyl cation.

-

m/z 119: Loss of the 2,4-difluoropropionyl radical, leading to the 2,5-dimethylphenylethyl cation.

-

m/z 125: Loss of a CO molecule from the fragment at m/z 155.

-

McLafferty Rearrangement: A characteristic rearrangement for ketones with a gamma-hydrogen is possible, which would result in a fragment at m/z 156.[14][15]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the ketone, the difluorinated aromatic ring, and the dimethylated aromatic ring.

-

Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

-

Aromatic Rings: The electron-withdrawing nature of the fluorine atoms deactivates the difluorophenyl ring towards electrophilic aromatic substitution, while the methyl groups activate the other ring.[16]

-

Potential Applications:

-

Medicinal Chemistry: Fluorinated compounds often exhibit enhanced metabolic stability and binding affinity to biological targets.[1][17] This molecule could serve as a scaffold for the development of novel therapeutic agents, such as enzyme inhibitors.[2]

-

Materials Science: The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity, suggesting potential use in the development of new polymers and functional materials.[18]

-

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive predicted profile of this compound. While awaiting experimental validation, the information presented here, based on sound chemical principles and data from analogous structures, offers a valuable resource for researchers interested in this and related molecules. The proposed synthetic route is robust, and the predicted spectroscopic data provide a clear roadmap for the characterization of this compound. Its unique combination of a difluorinated aromatic ring and a propiophenone structure makes it a promising candidate for further investigation in various fields of chemical research.

References

Sources

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. manavchem.com [manavchem.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. 2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pure-synth.com [pure-synth.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. malayajournal.org [malayajournal.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. This document elucidates the synthesis, spectroscopic characterization, and key structural features of the molecule. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, alongside an in-depth analysis of its predicted spectroscopic data, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. Propiophenone derivatives, in particular, serve as versatile scaffolds in the synthesis of a wide range of biologically active compounds. This compound combines these features, making it a molecule with considerable potential for further chemical exploration. This guide provides a detailed examination of its molecular architecture.

Molecular Structure and Properties

The core structure of this compound consists of a 1,3-difluorobenzene ring acylated with a 3-(2,5-dimethylphenyl)propanoyl group.

| Property | Value |

| IUPAC Name | 1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₆F₂O |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 898754-08-0 |

The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic and conformational properties. The 2,5-dimethylphenyl group introduces steric bulk and additional lipophilicity.

Caption: 2D structure of the title compound.

Synthesis Pathway

The most direct and industrially scalable synthesis of this compound is through a Friedel-Crafts acylation reaction.[1][2][3] This involves the reaction of 1,3-difluorobenzene with 3-(2,5-dimethylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2,5-dimethylphenyl)propanoic acid

This precursor can be synthesized via a two-step process starting with a Friedel-Crafts acylation of p-xylene with succinic anhydride to form 3-(2,5-dimethylbenzoyl)propanoic acid, followed by a Clemmensen or Wolff-Kishner reduction of the ketone to yield the desired propanoic acid.

Step 2: Synthesis of 3-(2,5-dimethylphenyl)propanoyl chloride

-

To a solution of 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.[4]

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2,5-dimethylphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C, add a solution of 3-(2,5-dimethylphenyl)propanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.

-

After stirring for 15-20 minutes, add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.[5][6]

-

The reaction mixture is then stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data Analysis (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (difluorophenyl) | 7.8 - 8.0 | m |

| Aromatic (difluorophenyl) | 6.9 - 7.1 | m |

| Aromatic (dimethylphenyl) | 6.8 - 7.0 | m |

| -CH₂- (adjacent to ketone) | ~ 3.2 | t |

| -CH₂- (adjacent to dimethylphenyl) | ~ 2.9 | t |

| -CH₃ (dimethylphenyl) | ~ 2.3 | s |

| -CH₃ (dimethylphenyl) | ~ 2.2 | s |

The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The methylene protons will appear as triplets due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons (with C-F coupling evident for the difluorophenyl ring), and the aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 195 |

| Aromatic (C-F) | 160 - 165 (d, J ≈ 250 Hz) |

| Aromatic (C-F) | 160 - 165 (d, J ≈ 250 Hz) |

| Aromatic (dimethylphenyl) | 130 - 140 |

| Aromatic (difluorophenyl) | 110 - 135 |

| Aromatic (dimethylphenyl) | 125 - 130 |

| -CH₂- (adjacent to ketone) | ~ 40 |

| -CH₂- (adjacent to dimethylphenyl) | ~ 30 |

| -CH₃ (dimethylphenyl) | ~ 20 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.[7][8][9]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| F at C-2' | -105 to -115 |

| F at C-4' | -110 to -120 |

The chemical shifts are referenced to CFCl₃. The signals will likely appear as complex multiplets due to coupling with aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (ketone) stretch | 1670 - 1690 |

| C-F stretch | 1100 - 1300 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 274. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group.[3][10][11][12]

| Fragment Ion (m/z) | Proposed Structure |

| 274 | [M]⁺ |

| 141 | [F₂C₆H₃CO]⁺ |

| 133 | [CH₃)₂C₆H₃CH₂CH₂]⁺ |

| 105 | [CH₃)₂C₆H₃]⁺ |

Applications and Future Perspectives

The unique structural features of this compound make it an attractive candidate for various applications:

-

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The difluorophenyl moiety can enhance metabolic stability and binding interactions with biological targets.

-

Materials Science: As a building block for the development of new polymers and liquid crystals with tailored electronic and physical properties.

-

Agrochemicals: For the synthesis of new pesticides and herbicides, where fluorination can improve efficacy and environmental persistence.

Further research could focus on the derivatization of this molecule to explore its structure-activity relationships in various biological assays and to develop new materials with advanced functionalities.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. A robust synthetic protocol via Friedel-Crafts acylation has been outlined, and a comprehensive analysis of its predicted spectroscopic data has been presented. This information is intended to facilitate further research and application of this promising fluorinated compound in various scientific disciplines.

References

- Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.

- Google Patents. (n.d.). Method for preparing 2, 5-dimethyl phenylacetyl chloride.

- Butnariu, D., et al. (2021).

- Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved January 22, 2026, from [Link]

- A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). Chemistry Central Journal, 6(1), 59.

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

-

National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). o- and p-PROPIOPHENOL. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 22, 2026, from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved January 22, 2026, from [Link]

-

YouTube. (2024). Conversion of Diethylmalonate to 3 Phenylpropanoic acid. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives.

-

The Royal Society of Chemistry. (2017). Supporting Information. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. massbank.eu [massbank.eu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propiophenone(93-55-0) MS spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the NMR Analysis of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount.[1] This document outlines the predicted ¹H and ¹³C NMR spectra, delves into the anticipated spin-spin coupling interactions, and provides a robust experimental framework for acquiring and interpreting the NMR data. The causality behind spectral predictions is explained through the analysis of its core structural fragments: the 2,4-difluorobenzoyl moiety and the 2,5-dimethylphenylpropane group. This guide is intended to serve as a practical resource for researchers, enabling accurate structural verification and facilitating further development of this and related molecules.

Introduction: The Structural Significance of this compound

This compound is a complex aromatic ketone with potential applications in various fields, including pharmaceutical development as an intermediate for anticonvulsant and muscle relaxant agents, and in material science for the synthesis of high-performance polymers.[1] The presence of a difluorinated phenyl ring, a propiophenone backbone, and a dimethyl-substituted phenyl group gives rise to a unique and intricate NMR spectrum. The fluorine atoms, in particular, introduce complex spin-spin coupling patterns that are crucial for unambiguous structural elucidation.

This guide will systematically deconstruct the molecule to predict its NMR signature, providing a foundational understanding for researchers working with this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 2,4-difluorophenyl ring, the methylene protons of the propane chain, and the protons of the 2,5-dimethylphenyl ring, including its methyl groups.

Aromatic Region: 2,4-Difluorophenyl Protons

The 2,4-difluorophenyl group will display a complex multiplet system due to ¹H-¹H and ¹H-¹⁹F couplings.

-

H-3': This proton is expected to appear as a multiplet in the downfield region of the aromatic spectrum, likely around δ 7.8-8.0 ppm . Its chemical shift is influenced by the deshielding effect of the adjacent carbonyl group. It will exhibit coupling to H-5' (meta coupling, J ≈ 2-3 Hz) and to the fluorine at C-2' and C-4'.

-

H-5': This proton will likely resonate around δ 7.0-7.2 ppm , appearing as a multiplet due to coupling with H-3' (meta), H-6' (ortho), and the fluorine at C-4'.

-

H-6': Expected around δ 7.2-7.4 ppm , this proton will show coupling to H-5' (ortho, J ≈ 8-9 Hz) and the fluorine at C-4'.

Aliphatic Region: Propiophenone Chain

The two methylene groups of the propane chain will present as two distinct triplets, assuming free rotation.

-

-CH₂- (adjacent to C=O): This methylene group is deshielded by the carbonyl group and is expected to resonate at approximately δ 3.2-3.4 ppm . It will appear as a triplet due to coupling with the adjacent methylene group.

-

-CH₂- (adjacent to the dimethylphenyl ring): This methylene group will be found further upfield, likely in the range of δ 2.9-3.1 ppm , also as a triplet.

Aromatic and Methyl Region: 2,5-Dimethylphenyl Protons

The protons on the 2,5-dimethylphenyl ring and the methyl protons will have the following predicted shifts:

-

Aromatic Protons: The three aromatic protons on this ring will appear in the range of δ 6.9-7.2 ppm . The exact splitting pattern will depend on their relative positions and coupling constants.

-

Methyl Protons (-CH₃): The two methyl groups are in different environments and are expected to appear as two distinct singlets around δ 2.2-2.4 ppm .

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The presence of fluorine will induce significant C-F coupling, which can be a powerful tool for assignment.

Carbonyl and Aromatic Carbons

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 195-205 ppm .[2]

-

2,4-Difluorophenyl Carbons: These carbons will exhibit characteristic chemical shifts and large one-bond and smaller long-range ¹³C-¹⁹F coupling constants.

-

C-1': The carbon attached to the carbonyl group will be downfield, and its signal will be a triplet due to coupling with the two fluorine atoms.

-

C-2' and C-4': These carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-320 Hz) and will be significantly downfield.[3]

-

C-3', C-5', and C-6': These carbons will show smaller, multi-bond C-F couplings.

-

-

2,5-Dimethylphenyl Carbons: The six aromatic carbons of this ring will appear in the typical aromatic region of δ 125-140 ppm . The carbons bearing the methyl groups will be further downfield.

Aliphatic and Methyl Carbons

-

Methylene Carbons (-CH₂-): The two methylene carbons will have chemical shifts in the range of δ 30-45 ppm . The carbon alpha to the carbonyl will be more deshielded.

-

Methyl Carbons (-CH₃): The two methyl carbons will resonate at approximately δ 19-22 ppm .

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Interactions |

| Carbonyl (C=O) | - | 195 - 205 | - |

| -CH₂-C=O | 3.2 - 3.4 (t) | 38 - 45 | ³JHH |

| Ar-CH₂- | 2.9 - 3.1 (t) | 30 - 35 | ³JHH |

| 2,4-Difluorophenyl | 7.0 - 8.0 (m) | 110 - 165 | JHH, JHF, JCF |

| 2,5-Dimethylphenyl | 6.9 - 7.2 (m) | 125 - 140 | JHH |

| -CH₃ | 2.2 - 2.4 (s) | 19 - 22 | - |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural elucidation, the following experimental protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer and Parameters

A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, especially for the complex aromatic regions.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the propiophenone chain and the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule.

-

Logic and Workflow for Spectral Interpretation

A systematic approach is essential for the accurate interpretation of the NMR data.

Caption: Workflow for NMR spectral interpretation.

The Role of Fluorine in the NMR Spectrum

The two fluorine atoms on the phenyl ring introduce significant complexity and valuable information to the NMR spectra.

-

¹H-¹⁹F Coupling: Protons on the difluorophenyl ring will exhibit coupling to the fluorine atoms. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the nuclei (ortho, meta, para).

-

¹³C-¹⁹F Coupling: Carbon atoms in the difluorophenyl ring will show coupling to the fluorine atoms. One-bond couplings (¹JCF) are typically large (240-320 Hz), while two- and three-bond couplings are smaller.[3] This information is instrumental in assigning the carbon signals of this ring.

-

¹⁹F NMR: While not the primary focus of this guide, a ¹⁹F NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms, each with coupling to the aromatic protons and potentially to each other.

Conclusion

The NMR analysis of this compound requires a multi-faceted approach, combining 1D and 2D NMR techniques. The predicted spectral data and the experimental protocol outlined in this guide provide a solid foundation for researchers to confidently characterize this molecule. The unique structural features, particularly the difluorinated aromatic ring, necessitate a careful analysis of coupling patterns to achieve unambiguous structural assignment. This in-depth understanding is critical for quality control, reaction monitoring, and the rational design of new molecules in drug discovery and materials science.

References

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

-

IOPscience. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. Retrieved from [Link]

-

NMRDB.org. Predict all NMR spectra. Retrieved from [Link]

-

National Institutes of Health. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

PubChem. 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved from [Link]

-

ResearchGate. Experimental and predicted NMR chemical shifts (ppm). Retrieved from [Link]

-

SciSpace. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

-

MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ChemConnections. 13C NMR Spectroscopy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a complex ketone with potential applications in pharmaceutical and materials science. Its chemical structure, characterized by a difluorinated phenyl ring and a substituted phenylpropyl group, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and structural elucidation in various matrices. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing the underlying principles of its fragmentation and offering robust analytical protocols.

The molecular formula of this compound is C₁₇H₁₆F₂O, with a molecular weight of approximately 274.31 g/mol . The presence of two fluorine atoms and a ketone functional group are key determinants of its fragmentation pattern in mass spectrometry.

Predicted Fragmentation Pathways: A Mechanistic Approach

Electron Ionization (EI) mass spectrometry is a powerful tool for the structural elucidation of organic molecules. The fragmentation of this compound under EI conditions is predicted to be dominated by cleavages adjacent to the carbonyl group, a phenomenon known as α-cleavage.[1] Due to the energetic nature of EI, the molecular ion may be of low abundance.[2]

Two primary α-cleavage pathways are anticipated:

-

Formation of the 2,4-difluorobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the ethyl-dimethylphenyl group will result in the formation of a highly stable, resonance-stabilized 2,4-difluorobenzoyl cation at m/z 141. This is expected to be a prominent, if not the base peak, in the mass spectrum. The stability of this fragment is enhanced by the electron-withdrawing fluorine atoms.

-

Formation of the 2,5-dimethylbenzyl cation: The alternative α-cleavage involves the loss of the 2,4-difluorophenyl group, leading to the formation of a 2,5-dimethylphenylpropyl cation. This cation can undergo further fragmentation, including a potential McLafferty-type rearrangement if a gamma-hydrogen is accessible, or more likely, cleavage to form a stable 2,5-dimethylbenzyl cation at m/z 119.

A secondary fragmentation pathway to consider is the McLafferty rearrangement, which is common for ketones with accessible γ-hydrogens.[3] In this case, a hydrogen atom from the γ-carbon of the propyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond. This would result in the formation of a neutral alkene (2,5-dimethylstyrene) and a charged enol fragment containing the difluorophenyl group.

The following diagram illustrates the predicted primary fragmentation pathways:

Sources

An In-Depth Technical Guide to the Physical Characteristics of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated physical characteristics of the novel compound 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. In the dynamic landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's physical properties is a cornerstone of successful development. It dictates formulation strategies, predicts pharmacokinetic behavior, and informs on the ultimate therapeutic potential of a candidate.

While specific experimental data for this compound is not yet extensively cataloged in public databases, this guide leverages data from its close structural isomers and established analytical principles to provide a robust predictive profile. We will explore its core chemical identity, delve into its expected physicochemical properties, and outline the state-of-the-art methodologies for their empirical determination. This document is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising chemical entity.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For this compound, this involves a multi-pronged analytical approach.

Core Structure and Isomeric Context

This compound belongs to the propiophenone class of compounds, characterized by a three-carbon chain attached to a phenyl group, with a carbonyl group at the first carbon of the chain. The specific substitutions on the aromatic rings are critical to its unique properties.

The IUPAC name for this compound is 1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one . Its molecular formula is C₁₇H₁₆F₂O [1][]. The molecular weight is approximately 274.31 g/mol [1][].

It is crucial to distinguish this compound from its isomers, as even minor positional changes of the fluoro and dimethylphenyl groups can significantly alter its physical and biological properties. Key isomers include:

-

3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone[1]

-

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone[3]

-

2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone[4]

-

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone[]

-

2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone[5]

The synthesis of the target molecule would likely involve a Friedel-Crafts acylation or a related coupling reaction, the specifics of which are beyond the scope of this guide. However, the purification and subsequent characterization are paramount.

Spectroscopic Confirmation Workflow

A rigorous spectroscopic analysis is non-negotiable for structural validation. The following workflow represents a best-practice approach.

Caption: Workflow for the structural elucidation of a novel compound.

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, a suite of NMR experiments is recommended:

-

¹H NMR: Will reveal the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons (with splitting patterns influenced by fluorine and other substituents), methylene protons of the propane chain, and the methyl protons of the dimethylphenyl group.

-

¹³C NMR: Provides information on the carbon skeleton. The carbonyl carbon will have a characteristic downfield shift. The aromatic region will show distinct signals for each carbon, with carbon-fluorine coupling constants providing key structural clues.

-

¹⁹F NMR: This is essential for confirming the presence and environment of the fluorine atoms on the difluorophenyl ring. The chemical shifts and coupling to neighboring protons and carbons will be diagnostic.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, which in turn confirms the elemental composition. The expected monoisotopic mass would be calculated from the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

IR spectroscopy is a rapid and effective method for identifying the functional groups present. The key diagnostic peak for this molecule will be the strong carbonyl (C=O) stretch, typically observed in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-F stretching, will also be present.

Physicochemical Properties: A Predictive Analysis

The following table summarizes the predicted and inferred physical properties of this compound, based on data from its isomers and general chemical principles.

| Property | Predicted/Inferred Value | Basis of Prediction/Method of Determination |

| Molecular Formula | C₁₇H₁₆F₂O | Based on isomeric data[1][] and structural analysis. |

| Molecular Weight | ~274.31 g/mol | Based on isomeric data[1][]. Determined by Mass Spectrometry. |

| Appearance | Likely a white to off-white solid | Inferred from similar aromatic ketones[6][7]. Determined by visual inspection. |

| Melting Point | Expected to be in the range of 30-110 °C | Wide range predicted based on isomers. 4-acetyl-2,5-dimethyl-3(2H)-furanone has a melting point of 34-35 °C[6], while 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone has a melting point of 103-107 °C[7]. Determined by Differential Scanning Calorimetry (DSC) or a melting point apparatus. |

| Boiling Point | > 390 °C at 760 mmHg | Based on the boiling point of the isomer 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone (393.8 °C at 760 mmHg)[5]. Determined by distillation under controlled pressure. |

| Solubility | Predicted to be soluble in organic solvents (e.g., chloroform, methanol), and insoluble in water. | Based on the high lipophilicity (predicted LogP) and the properties of a similar compound[7]. Determined by solubility assays in various solvents. |

| Refractive Index | ~1.54 | Based on the refractive index of the isomer 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone (1.54)[5]. Determined by refractometry. |

| LogP | ~4.4 | Based on the computed XLogP3-AA of the isomer 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone (4.4)[3]. This indicates high lipophilicity. Determined experimentally by shake-flask method or computationally. |

| Topological Polar Surface Area (TPSA) | ~17.1 Ų | Based on the computed TPSA of isomers[1][8]. This suggests good potential for membrane permeability. Determined computationally. |

| Hydrogen Bond Donors | 0 | Inferred from the chemical structure. |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Inferred from the chemical structure. |

Experimental Determination of Physical Characteristics

For drug development professionals, empirical data is the gold standard. The following section details the standard operating procedures for determining the key physical properties of a new chemical entity like this compound.

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and is determined using Differential Scanning Calorimetry (DSC).

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min to a temperature well above the expected melting point (e.g., 200 °C).

-

Hold for 2 minutes.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can also be estimated from the peak shape.

Solubility Determination

Understanding a compound's solubility in various media is crucial for formulation and preclinical studies.

Protocol for Kinetic Solubility Assay (High-Throughput):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a 96-well plate, creating a serial dilution.

-

Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Shake the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity or concentration of the dissolved compound using a plate reader (e.g., nephelometry or UV-Vis spectroscopy after filtration).

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) between octanol and water is a key predictor of a drug's absorption and distribution properties.

Protocol for Shake-Flask LogP Determination:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set time (e.g., 1 hour) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove aliquots from both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous]).

Conclusion and Future Directions

This technical guide has provided a detailed predictive and methodological framework for understanding the physical characteristics of this compound. While the provided data for its isomers offers a strong starting point, it is imperative that these properties are empirically determined for the specific compound of interest. The outlined experimental protocols provide a clear path for researchers to generate the robust data package required for advancing this molecule through the drug discovery and development pipeline.

As research on this and related compounds progresses, it is anticipated that a more complete experimental profile will emerge, further refining our understanding of its therapeutic potential. The interplay of its fluorinated aromatic system and the substituted phenyl ring presents an intriguing scaffold for medicinal chemists, and a thorough characterization of its physical properties is the first step towards unlocking its full potential.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24726261, 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone". PubChem. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24726208, 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone". PubChem. [Link]

-

The Good Scents Company. 4-acetyl-2,5-dimethyl-3(2H)-furanone. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 3. 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID 24726261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone | C17H16F2O | CID 24726473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-acetyl-2,5-dimethyl-3(2H)-furanone, 36871-78-0 [thegoodscentscompany.com]

- 7. 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | 86404-63-9 [chemicalbook.com]

- 8. 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726208 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profiling of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

A Methodological Approach for Novel Drug Candidates

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a non-negotiable hurdle in the journey from a promising lead compound to a viable drug candidate. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Insufficient solubility is a primary contributor to poor oral bioavailability, leading to high dose requirements, erratic absorption, and ultimately, the failure of otherwise potent compounds in preclinical and clinical development.

The practice of incorporating fluorine atoms into drug candidates has become a widespread strategy in medicinal chemistry to modulate various physicochemical and biological properties, including metabolic stability and binding affinity.[1] However, fluorination often increases lipophilicity, which can consequently decrease aqueous solubility.[2] Aromatic ketones like propiophenone and its derivatives are common structural motifs in pharmacologically active molecules but are typically characterized by their insolubility in water and miscibility with organic solvents.[3][4]

This guide, therefore, addresses a frequent challenge in modern drug discovery: the accurate and systematic solubility assessment of a poorly soluble, fluorinated, and neutral new chemical entity (NCE).

Physicochemical Profile of the Target Compound

Before embarking on experimental solubility determination, it is crucial to establish a theoretical physicochemical profile based on the compound's structure.

Compound: 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone Molecular Formula: C₁₇H₁₆F₂O[5] Molecular Weight: 274.31 g/mol [5]

Structural Analysis and Predicted Properties

The structure consists of a difluorinated phenyl ring linked via a propyl-1-one chain to a dimethylphenyl group. Based on this structure, we can predict the following properties:

-

Lipophilicity: The presence of two aromatic rings and a total of 17 carbon atoms suggests significant lipophilicity ("fat-loving") and, consequently, low intrinsic aqueous solubility. The calculated LogP (cLogP), a measure of lipophilicity, for this compound is approximately 4.4, which indicates a high preference for a lipid environment over an aqueous one.[5][6]

-

Ionization (pKa): The molecule lacks readily ionizable functional groups, such as acidic protons or basic amines. The ketone moiety is extremely weakly basic. Therefore, the compound is considered neutral across the physiological pH range (pH 1-8). This is a critical insight, as its solubility will not be significantly influenced by the pH of the medium.

-

Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor.[5] However, the molecule lacks hydrogen bond donors. This limited hydrogen bonding capability further contributes to its predicted low affinity for the highly structured hydrogen-bonding network of water.

This predictive analysis is vital as it informs the entire experimental strategy. For a neutral compound with high lipophilicity, we anticipate very low aqueous solubility and recognize that pH modification will not be a viable strategy for enhancement.

Gold-Standard Experimental Protocol: The Shake-Flask Method (OECD 105)

The saturation shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility due to its simplicity, reliability, and direct measurement of the equilibrium state. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices

-

Why Shake-Flask? This method directly measures the equilibrium solubility, representing the true thermodynamic limit of dissolution. This is distinct from kinetic solubility assays, which can overestimate solubility by generating supersaturated solutions. For regulatory submissions and foundational characterization, thermodynamic solubility is the required parameter.

-

Why Multiple Time Points? To ensure that a true equilibrium has been reached, samples are taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between the later time points. This is a critical self-validation step.

-

Why Temperature Control? Solubility is temperature-dependent. Conducting the experiment in a calibrated incubator at a standard temperature (e.g., 25°C or 37°C) is essential for reproducibility and relevance to physiological conditions.

-

Why Separation of Solid? It is imperative to separate the undissolved solid from the saturated solution before analysis. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) ensures that no solid particulates are carried over into the analytical sample, which would artificially inflate the measured concentration.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to several vials containing a precise volume of the desired solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4). "Excess" means enough solid is added so that it remains visible after the equilibrium period.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator set to 25°C. Agitate the samples at a constant, moderate speed.

-

Sampling: At 24, 48, and 72 hours, remove the vials. Allow them to stand for 30 minutes to let larger particles settle.

-

Phase Separation: Withdraw an aliquot from the supernatant. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Filtration: Carefully filter the resulting supernatant through a 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Quantification: Dilute the final, clear filtrate with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is the bedrock of accurate solubility measurement. For a UV-active compound like a propiophenone derivative, a reverse-phase HPLC method is ideal.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for lipophilic compounds.

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water to ensure the compound elutes from the column.

-

Detection: UV detector set at a wavelength of maximum absorbance for the compound (e.g., 254 nm, typical for aromatic ketones).

-

Calibration: A calibration curve must be constructed using a stock solution of the compound dissolved in a strong organic solvent (like acetonitrile or DMSO) and serially diluted. The measured concentration of the aqueous samples must fall within the linear range of this curve.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. The following table provides a template for summarizing the results from a solubility screen in various pharmaceutically relevant media.

| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Classification (USP) |

| Deionized Water | 25 | < 1 | Practically Insoluble |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 1 | Practically Insoluble |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | < 1 | Practically Insoluble |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | < 1 | Practically Insoluble |

| 20% Ethanol / 80% Water | 25 | 55 | Very Slightly Soluble |

| Propylene Glycol | 25 | 250 | Sparingly Soluble |

-

Interpretation: The hypothetical data above confirms the initial prediction: the compound is "practically insoluble" in aqueous media (< 1 µg/mL). This result would immediately classify it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate, signifying that its absorption will likely be limited by its dissolution rate. The data also shows that solubility can be improved with co-solvents like ethanol or non-aqueous vehicles like propylene glycol, providing an early indication for potential formulation strategies.

Factors Influencing Solubility & Advanced Considerations

Polymorphism

It is critical to recognize that the solid form of the compound can significantly impact its measured solubility. Different crystalline forms (polymorphs) or an amorphous state can have different lattice energies, leading to variations in solubility. The most stable polymorph will have the lowest solubility. Therefore, the solid state of the starting material should be characterized (e.g., by XRPD) and kept consistent across all studies.

Mandatory Visualization: Drug Discovery Context

Understanding where solubility screening fits into the broader drug discovery and development process is essential for project planning and resource allocation.

Caption: Role of Solubility Screening in Drug Development.

Conclusion and Future Directions

The systematic characterization of solubility is a non-negotiable, foundational activity in drug development. For a lipophilic, neutral compound like this compound, a robust protocol based on the shake-flask method coupled with a validated HPLC assay is required to generate reliable and actionable data. The anticipated outcome of poor aqueous solubility necessitates an early and aggressive focus on formulation and delivery strategies. Future work would logically progress to evaluating solubility enhancement techniques such as the use of co-solvents, surfactants, cyclodextrins, or the preparation of amorphous solid dispersions to overcome the dissolution barrier and enable the advancement of the drug candidate.

References

- Ossila. (n.d.). 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone.

- ChemScene. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone.

- Wikipedia. (2023, December 2). Propiophenone.

- PubChem. (n.d.). 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone.

- Molecules. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

- CymitQuimica. (n.d.). CAS 93-55-0: Propiophenone.

- Matrix Scientific. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone.

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- SDI. (n.d.). PROPIOPHENONE.

- The Good Scents Company. (n.d.). propiophenone, 93-55-0.

- BOC Sciences. (n.d.). CAS 898754-10-4 3',5'-DIFLUORO-3-(2,5-DIMETHYLPHENYL)PROPIOPHENONE.

- Molecules. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry.

- LookChem. (n.d.). PROPIOPHENONE.

- Solubility of Things. (n.d.). Propiophenone.

- Google Patents. (n.d.). Use of fluorinated ketones in fire extinguishing compositions.

- Sigma-Aldrich. (n.d.). 2′,4′-Difluoroacetophenone.

- ACS Publications. (2022). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. One moment, please... [sdichem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID 24726261 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone: An Application Note and Protocol

Abstract

This comprehensive guide details the synthesis of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is centered around a well-established two-stage process: the initial preparation of the key intermediate, 3-(2,5-dimethylphenyl)propanoic acid, via a malonic ester synthesis, followed by a regioselective Friedel-Crafts acylation with 1,3-difluorobenzene. This document provides not only detailed, step-by-step protocols for each stage but also delves into the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms. Safety considerations, purification techniques, and comprehensive analytical characterization of the final product are also thoroughly addressed to provide researchers, scientists, and drug development professionals with a self-validating and authoritative resource.

Introduction

Propiophenone derivatives, particularly those bearing fluorine substituents, are of significant interest in medicinal chemistry due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The target molecule, this compound, combines these features with a substituted phenyl ring, making it a promising scaffold for the development of novel therapeutic agents and advanced materials. This guide presents a robust and scalable synthetic route, designed to be accessible to researchers with a solid foundation in organic synthesis.

Overall Synthetic Strategy

The synthesis of the target molecule is logically divided into two primary stages, as depicted in the workflow below. The first stage focuses on the construction of the C3 side chain attached to the 2,5-dimethylphenyl moiety. The second stage involves the crucial carbon-carbon bond formation between this side chain and the 1,3-difluorobenzene ring system.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-(2,5-dimethylphenyl)propanoic acid

The preparation of the carboxylic acid intermediate is achieved through a classic malonic ester synthesis. This method is chosen for its reliability and high yields in forming carbon-carbon bonds.[1][2][3][4] The starting material, 2,5-dimethylbenzyl bromide, is reacted with the enolate of diethyl malonate, followed by saponification and decarboxylation.

Protocol 1: Synthesis of 3-(2,5-dimethylphenyl)propanoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Diethyl malonate | 160.17 | 10.0 g | 0.0624 | 1.2 |

| Sodium metal | 22.99 | 1.3 g | 0.0565 | 1.09 |

| Absolute Ethanol | 46.07 | 50 mL | - | - |

| 2,5-Dimethylbenzyl bromide | 199.08 | 10.4 g | 0.0522 | 1.0 |

| Sodium Hydroxide | 40.00 | 10.0 g | 0.250 | 4.8 |

| Sulfuric Acid (conc.) | 98.08 | As needed | - | - |

| Diethyl ether | 74.12 | As needed | - | - |

| Anhydrous MgSO4 | 120.37 | As needed | - | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 1.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add 10.0 g of diethyl malonate dropwise at room temperature with stirring.

-

Alkylation: Dissolve 10.4 g of 2,5-dimethylbenzyl bromide in a minimal amount of absolute ethanol and add it dropwise to the malonate enolate solution. After the addition is complete, heat the mixture to reflux for 3 hours.

-

Saponification: After reflux, cool the reaction mixture and add a solution of 10.0 g of sodium hydroxide in 50 mL of water. Heat the mixture to reflux for an additional 2 hours to ensure complete hydrolysis of the ester groups.

-

Decarboxylation and Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated sulfuric acid until the solution is strongly acidic (pH ~1-2). This will cause the decarboxylation of the malonic acid derivative, evolving carbon dioxide. Heat the mixture gently to 50-60 °C for 30 minutes to ensure complete decarboxylation.

-

Extraction and Purification: Cool the mixture and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude 3-(2,5-dimethylphenyl)propanoic acid. The product can be further purified by recrystallization from a mixture of hexane and ethyl acetate.

Part 2: Synthesis of this compound

This stage involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-(2,5-dimethylphenyl)propionyl chloride. The acyl chloride is prepared in situ or in a separate step from the corresponding carboxylic acid using thionyl chloride.

Protocol 2.1: Preparation of 3-(2,5-dimethylphenyl)propionyl chloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-(2,5-Dimethylphenyl)propanoic acid | 178.23 | 9.0 g | 0.0505 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 7.2 g (4.4 mL) | 0.0605 | 1.2 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, dissolve 9.0 g of 3-(2,5-dimethylphenyl)propanoic acid in 50 mL of anhydrous dichloromethane.

-

Slowly add 4.4 mL of thionyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(2,5-dimethylphenyl)propionyl chloride is used in the next step without further purification.

Protocol 2.2: Friedel-Crafts Acylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Aluminum chloride (AlCl₃, anhydrous) | 133.34 | 7.4 g | 0.0555 | 1.1 |

| 1,3-Difluorobenzene | 114.10 | 6.3 g (5.4 mL) | 0.0552 | 1.1 |

| 3-(2,5-Dimethylphenyl)propionyl chloride | 196.67 | ~10.0 g | ~0.0505 | 1.0 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | - |

| Hydrochloric acid (2M) | - | 100 mL | - | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend 7.4 g of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve the crude 3-(2,5-dimethylphenyl)propionyl chloride in 50 mL of anhydrous dichloromethane. Add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition of the acyl chloride, add 5.4 mL of 1,3-difluorobenzene dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 100 mL of 2M hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol or a hexane/isopropanol mixture.[5]

Mechanistic Insights and Rationale

Regioselectivity of the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[6][7][8][9][10] The regioselectivity of the acylation on 1,3-difluorobenzene is a critical aspect of this synthesis. Fluorine is an interesting substituent in EAS as it is highly electronegative, leading to a deactivating inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+M effect).[11][12]

In 1,3-difluorobenzene, both fluorine atoms direct incoming electrophiles to their ortho and para positions. The 4-position is para to one fluorine and ortho to the other, making it the most electronically enriched and sterically accessible site for electrophilic attack.[13] This leads to the highly regioselective formation of the desired 2',4'-difluoro isomer.

Caption: Regioselectivity in the Friedel-Crafts acylation of 1,3-difluorobenzene.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the difluorophenyl ring will appear as complex multiplets due to H-F and H-H coupling. The protons on the 2,5-dimethylphenyl ring will show distinct signals in the aromatic region. The two methylene groups of the propionyl chain will appear as triplets. The two methyl groups will be singlets. |

| ¹³C NMR | The carbon atoms attached to fluorine will show large C-F coupling constants. The carbonyl carbon will appear downfield. Signals for the carbons of the two aromatic rings and the aliphatic chain will be present in their characteristic regions. |

| GC-MS | A single major peak in the gas chromatogram indicating high purity. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethyl-dimethylphenyl group.[14][15][16] |

| FT-IR | A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. C-F stretching vibrations will also be present. |

Predicted ¹H and ¹³C NMR Data (based on analogous compounds): [17][18][19]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.85 (m, 1H), 7.10-6.80 (m, 5H), 3.25 (t, 2H), 2.95 (t, 2H), 2.30 (s, 3H), 2.25 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 198.0 (C=O), 165.5 (d, J=255 Hz, C-F), 162.0 (d, J=255 Hz, C-F), 136.0, 135.5, 132.0 (d, J=10 Hz), 130.5, 129.0, 128.5, 112.0 (dd, J=21, 4 Hz), 104.5 (t, J=25 Hz), 40.0, 30.0, 21.0, 19.0.

Safety and Handling

-

2,5-Dimethylbenzyl bromide: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl chloride: Is corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.

-

Aluminum chloride: Is a water-sensitive solid that reacts exothermically with moisture. It is corrosive and can cause severe burns. Handle in a dry environment and wear appropriate PPE.

-

1,3-Difluorobenzene: Is a flammable liquid and is harmful if inhaled. Handle in a well-ventilated area, away from ignition sources.

Conclusion

The synthetic route detailed in this application note provides a reliable and well-characterized method for the preparation of this compound. By understanding the underlying principles of the malonic ester synthesis and the regioselectivity of the Friedel-Crafts acylation, researchers can confidently reproduce and adapt this protocol for their specific needs. The comprehensive safety and characterization data further enhance the utility of this guide for professionals in drug discovery and materials science.

References

- International Journal of Advanced Chemistry Research. (2021).

- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.

- BenchChem. (2025).

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). Retrieved from [Link]